
Sodium 2,4-dimethyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,4-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Neutralization: The carboxylic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and concentration.
Purification steps: Including crystallization, filtration, and drying to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products:
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols, amines.
Substitution products: Various substituted pyrrole derivatives.
Scientific Research Applications
Sodium 2,4-dimethyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Interference with cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
2,4-dimethyl-1H-pyrrole-3-carboxylic acid: The parent compound without the sodium salt.
Other pyrrole derivatives: Compounds with similar ring structures but different substituents.
Uniqueness: Sodium 2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern and the presence of the sodium salt, which can influence its solubility, reactivity, and biological activity compared to other pyrrole derivatives.
Properties
CAS No. |
75292-41-0 |
---|---|
Molecular Formula |
C7H9NNaO2 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
sodium;2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C7H9NO2.Na/c1-4-3-8-5(2)6(4)7(9)10;/h3,8H,1-2H3,(H,9,10); |
InChI Key |
GNUGTHXNHBQLQX-UHFFFAOYSA-N |
SMILES |
CC1=CNC(=C1C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1=CNC(=C1C(=O)O)C.[Na] |
Key on ui other cas no. |
75292-41-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.